N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide may have applications as a neurokinin-1 (NK1) receptor antagonist. NK1 receptors are involved in various physiological and pathological processes, including pain, depression, and emesis (vomiting). One study discusses a compound with similar structure demonstrating significant efficacy in preclinical tests relevant to emesis and depression (Harrison et al., 2001).
Orexin Receptor Antagonism
Compounds structurally related to this compound might also be effective as orexin receptor antagonists. Orexin receptors play a crucial role in regulating sleep-wake cycles. The antagonism of these receptors can potentially be used to treat sleep disorders. A study investigating the blockade of orexin receptors found significant effects on sleep modulation in rats (Dugovic et al., 2009).
Topoisomerase I-Targeting in Cancer Therapy
The compound may have potential applications in targeting topoisomerase I, an enzyme critical for DNA replication and transcription. Inhibitors of topoisomerase I have been explored for their anticancer properties. Research on compounds with similar structure has shown promising results in inhibiting tumor growth in vivo, especially in non-estrogen-responsive breast tumor models (Ruchelman et al., 2004).
5-HT1D Receptor Agonism
Another potential application could be in the area of 5-HT1D receptor agonism. The 5-HT1D receptor is a subtype of the serotonin receptor and plays a role in various neurological processes. Agonists for this receptor have potential implications in treating migraines and other neurological disorders. A study on novel compounds affecting the 5-HT1D receptor highlights the importance of these receptors in drug development (Barf et al., 1996).
Adenosine Receptor Antagonism for Parkinson's Disease
Adenosine receptor antagonists have been researched for their potential in treating Parkinson's disease. Compounds related to this compound might play a role in this therapeutic area, especially in targeting specific adenosine receptor subtypes. This approach could improve motor symptoms in Parkinson's disease patients (Zhang et al., 2008).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-5-30-19-9-7-18(8-10-19)25-23(29)22(28)24-15-21(26(2)3)16-6-11-20-17(14-16)12-13-27(20)4/h6-11,14,21H,5,12-13,15H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGVHMFBRUPIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.